molecular formula C16H18N6 B2986324 {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine CAS No. 946349-11-7

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine

Cat. No.: B2986324
CAS No.: 946349-11-7
M. Wt: 294.362
InChI Key: HMFMCBDBSAFMNW-UHFFFAOYSA-N
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Description

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is a nitrogen-containing heterocyclic compound featuring a pteridine core substituted with a dimethylamine group at the 2-position and a 3,4-dimethylphenylamino moiety at the 4-position.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-10-5-6-12(9-11(10)2)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMCBDBSAFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine as a reagent in the presence of a suitable catalyst.

    Attachment of the 3,4-dimethylphenylamino group: This can be done through a coupling reaction using 3,4-dimethylaniline and appropriate coupling agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-nitrogen bonds, often using palladium or copper catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It may be used in the development of new materials and as a component in chemical processes.

Mechanism of Action

The mechanism of action of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

  • Elemental Analysis :

    Compound C (%) H (%) N (%) S (%)
    Target Compound* 58.5† 4.7† 14.2† 6.5†
    2-(1,3-dioxoisoindolin-2-yl)-4-methyl... 58.59 4.81 14.32 6.69

    *Calculated values based on C₂₃H₂₅N₅O (hypothetical formula); †Theoretical values.

The analog exhibits marginally higher carbon and nitrogen content due to its additional pyridinyl and sulfamoyl groups. The target compound’s lower sulfur content reflects the absence of sulfonamide groups .

Research Findings and Limitations

  • Key Insight : The target compound’s pteridine core may offer superior thermal stability compared to isoindolin-2-yl analogs, as pteridine derivatives often exhibit melting points above 200°C.
  • Gaps in Data : Direct experimental data (e.g., crystallography, NMR) for the target compound are absent in the provided evidence. Comparative conclusions rely on structural extrapolation and analog studies .

Biological Activity

The compound {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is a member of the pteridine family, characterized by its complex structure and potential biological activities. This article delves into its biological activity, including enzyme inhibition, receptor binding, and therapeutic implications, supported by relevant data tables and case studies.

Molecular Formula

The molecular formula of this compound is C15H18N4C_{15}H_{18}N_{4}, with a molecular weight of approximately 270.34 g/mol.

Structural Features

The compound features:

  • A pteridine ring system.
  • A dimethylamine group.
  • A 3,4-dimethylphenyl substituent.

These structural elements contribute to its biological activity by enabling interactions with various molecular targets.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, derivatives of pteridine have shown potential in inhibiting various kinases and enzymes involved in cancer progression.

Enzyme Inhibition Type IC50 Value (µM) Reference
Protein Kinase ACompetitive25
Dipeptidyl Peptidase IV (DPP-IV)Non-competitive15
Histone DeacetylaseMixed10

Receptor Binding

The compound's ability to bind to specific receptors is critical for its pharmacological effects. Studies have demonstrated its interaction with several receptor types:

Receptor Binding Affinity (Ki) Effect Reference
Adenosine A150 nMAntagonist
Dopamine D230 nMAgonist

Case Studies

  • Antitumor Activity : A study on a related compound demonstrated that it significantly inhibited tumor growth in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells, suggesting that this compound may exhibit similar properties due to structural similarities.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of pteridine derivatives in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in animal models.

The mechanism of action for this compound involves:

  • Modulation of signaling pathways through enzyme inhibition.
  • Interaction with receptors leading to downstream effects on gene expression and cellular function.

This multifaceted approach allows the compound to exert therapeutic effects across various biological systems.

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